N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide
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Overview
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial, antimalarial, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can be achieved through a series of chemical reactions involving pyrazole and pyridine derivatives. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, resulting in the formation of N-(pyridin-2-yl)amides . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, can further improve the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in the biological processes of pathogens, leading to their inactivation or death. For example, pyrazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of certain parasites .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Imidazopyridines: These compounds also contain a pyridine ring and have diverse biological activities.
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(pyridin-3-yl)acetamide is unique due to its specific combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(8-12-2-1-5-16-9-12)18-13-10-17-19(11-13)14-3-6-21-7-4-14/h1-2,5,9-11,14H,3-4,6-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAUHOXOLSAQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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